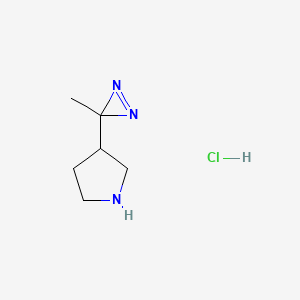
3-(3-methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride is a chemical compound that features a diazirine functional group. Diazirines are known for their ability to form highly reactive carbenes upon exposure to ultraviolet light. This property makes them valuable in various scientific applications, particularly in photoaffinity labeling and crosslinking studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride typically involves the following steps:
Oximation: The starting ketone is reacted with hydroxylammonium chloride in the presence of a base such as pyridine to form an oxime.
Tosylation: The oxime is then treated with tosyl chloride to form a tosyl oxime.
Ammonia Treatment: The tosyl oxime is treated with ammonia to form a diaziridine.
Oxidation: The diaziridine is oxidized using reagents like iodine and triethylamine to form the diazirine.
Industrial Production Methods:
Types of Reactions:
Photoactivation: Upon exposure to ultraviolet light, the diazirine group forms a reactive carbene, which can insert into various bonds such as C-H, N-H, and O-H.
Substitution Reactions: The compound can undergo substitution reactions where the diazirine group is replaced by other functional groups.
Common Reagents and Conditions:
Ultraviolet Light: Used for photoactivation to generate carbenes.
Iodine and Triethylamine: Used in the oxidation step during synthesis.
Major Products Formed:
Carbene Insertion Products: Formed when the reactive carbene inserts into various bonds.
Aplicaciones Científicas De Investigación
3-(3-Methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride is used in various scientific research applications:
Photoaffinity Labeling: Used to study ligand-receptor interactions by forming covalent bonds with target proteins upon UV light exposure.
Crosslinking Studies: Employed to investigate protein-protein and protein-nucleic acid interactions.
Cancer Research: Utilized as a fluorophore to bind to active sites of enzymes like human SIRT1, leading to cell death by deacylating histone H3.
Mecanismo De Acción
The primary mechanism of action for 3-(3-methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride involves the formation of reactive carbenes upon exposure to ultraviolet light. These carbenes can insert into various bonds, forming covalent linkages with nearby molecules. This property is exploited in photoaffinity labeling and crosslinking studies to investigate molecular interactions .
Comparación Con Compuestos Similares
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid: Another diazirine compound used for UV light-induced covalent modification of biological targets.
3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide: A photoinducible silane diazirine used for immobilizing protein targets onto surfaces.
Uniqueness: 3-(3-Methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride is unique due to its specific structure, which combines the diazirine functional group with a pyrrolidine ring. This combination allows for specific interactions and applications in scientific research, particularly in the fields of photoaffinity labeling and crosslinking studies.
Propiedades
Fórmula molecular |
C6H12ClN3 |
|---|---|
Peso molecular |
161.63 g/mol |
Nombre IUPAC |
3-(3-methyldiazirin-3-yl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H11N3.ClH/c1-6(8-9-6)5-2-3-7-4-5;/h5,7H,2-4H2,1H3;1H |
Clave InChI |
PHJQGPARAYHSIM-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=N1)C2CCNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


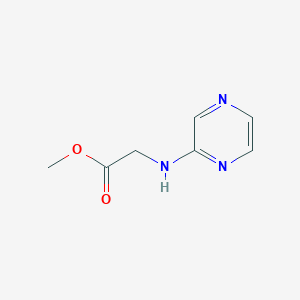
![ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13508091.png)
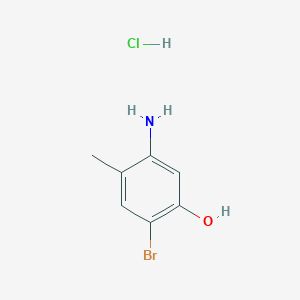
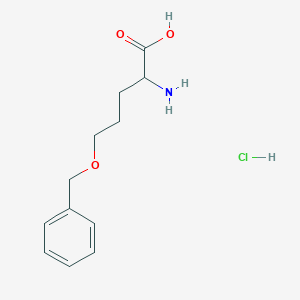
![Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13508104.png)
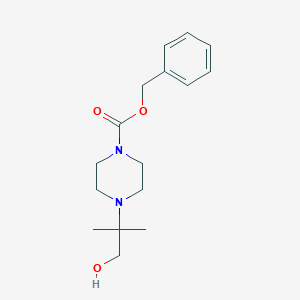
![1-[(1Z)-2-bromoethenyl]-4-fluorobenzene](/img/structure/B13508114.png)
![Methyl 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13508120.png)
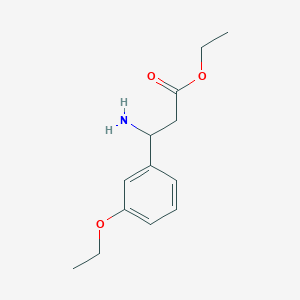
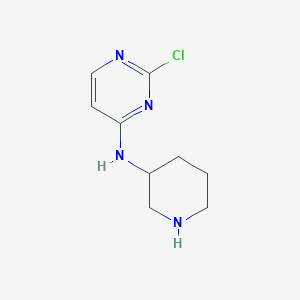
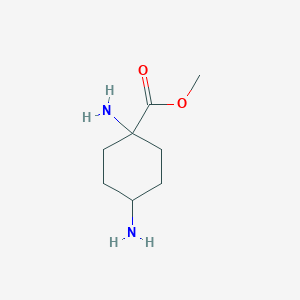
aminehydrochloride](/img/structure/B13508152.png)
![N-methyl-N-[2-(methylamino)propyl]acetamide hydrochloride](/img/structure/B13508156.png)
![6-Ethynyl-5-azaspiro[2.4]heptane](/img/structure/B13508174.png)
